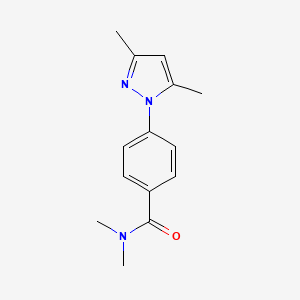![molecular formula C16H20ClNO5 B7535197 Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate, also known as MOC-Benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the synthesis of various other compounds due to its unique structure and properties.
Wirkmechanismus
The exact mechanism of action of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is not yet fully understood. However, it is known to act as a potent inhibitor of various enzymes such as protein kinases, proteases, and phosphodiesterases. It is also known to interact with various biological molecules such as DNA, RNA, and proteins, which makes it a useful tool for studying various biological processes.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate in lab experiments is its versatility. It can be easily modified to obtain various other compounds with different properties and applications. It is also relatively easy to synthesize and purify, which makes it a cost-effective starting material for various syntheses. However, one of the main limitations of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.
Zukünftige Richtungen
There are various future directions for research on Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. One potential direction is the development of more potent inhibitors of enzymes such as protein kinases and phosphodiesterases, which could have potential therapeutic applications. Another potential direction is the development of new fluorescent probes and dyes that can be used in biological imaging and detection. Finally, the development of new materials science applications for Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate could also be an interesting avenue for future research.
Synthesemethoden
The synthesis of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and 2-(oxolan-2-ylmethoxy)acetic acid. The reaction is catalyzed by a base, and the resulting compound is then treated with methyl chloroformate to obtain Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various other compounds such as inhibitors of protein kinases, proteases, and phosphodiesterases. It is also used in the synthesis of various fluorescent probes and dyes that are used in biological imaging and detection. Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-10(23-9-12-4-3-7-22-12)15(19)18-11-5-6-14(17)13(8-11)16(20)21-2/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSCXKATCQTXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)

![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)


![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)